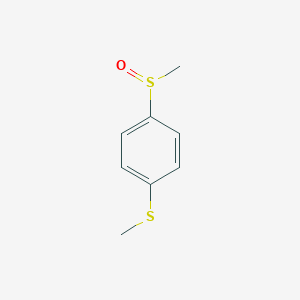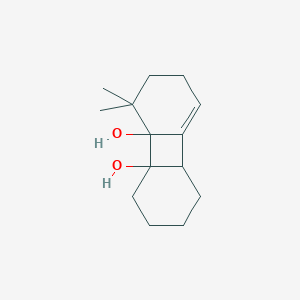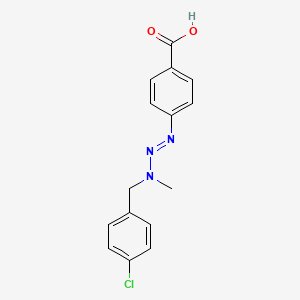
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazeno group attached to a benzoic acid moiety. The presence of the p-chlorobenzyl and methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps, starting with the preparation of the triazeno intermediate. One common method involves the reaction of p-chlorobenzyl chloride with sodium azide to form the corresponding azide. This azide is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to yield the triazeno compound. The final step involves the coupling of the triazeno intermediate with benzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazeno group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the triazeno group can yield amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazeno group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets and pathways. The triazeno group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes, receptors, or DNA, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
p-Chlorobenzoic acid: Similar in structure but lacks the triazeno group.
p-Methylbenzoic acid: Similar in structure but lacks the p-chlorobenzyl group.
Triazeno derivatives: Compounds with similar triazeno groups but different substituents on the aromatic rings.
Uniqueness
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to the combination of the triazeno group with the p-chlorobenzyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
65542-14-5 |
|---|---|
Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(10-11-2-6-13(16)7-3-11)18-17-14-8-4-12(5-9-14)15(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
XUNAJGRWRKIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



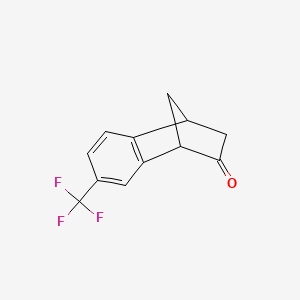
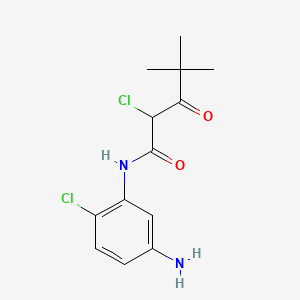
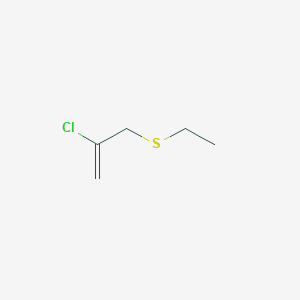
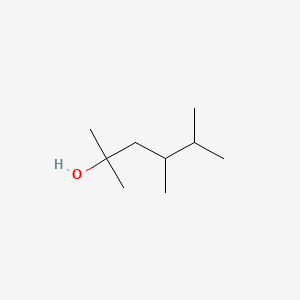
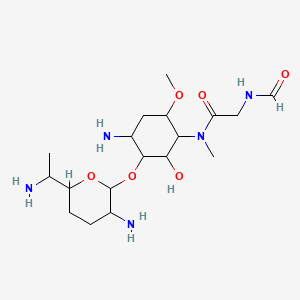
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
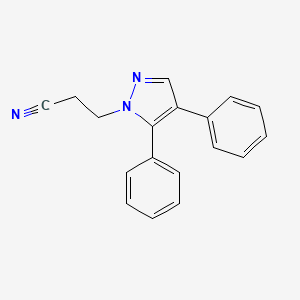

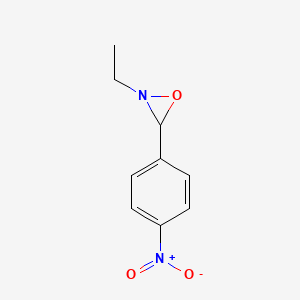
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
